molecular formula C14H19NO5 B13962988 Morpholine, 4-(2,3,4-trimethoxybenzoyl)- CAS No. 64059-58-1

Morpholine, 4-(2,3,4-trimethoxybenzoyl)-

Cat. No.: B13962988
CAS No.: 64059-58-1
M. Wt: 281.30 g/mol
InChI Key: FIZQWEUHBSXRFR-UHFFFAOYSA-N
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Description

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is an organic compound with the molecular formula C14H19NO5 It is a derivative of morpholine, featuring a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- typically involves the reaction of 2,3,4-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolyzing agents: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an amide, while hydrolysis yields a carboxylic acid and morpholine .

Scientific Research Applications

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(3,4,5-trimethoxybenzoyl)-
  • 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Uniqueness

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is unique due to the specific positioning of the methoxy groups on the benzoyl ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

64059-58-1

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

morpholin-4-yl-(2,3,4-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H19NO5/c1-17-11-5-4-10(12(18-2)13(11)19-3)14(16)15-6-8-20-9-7-15/h4-5H,6-9H2,1-3H3

InChI Key

FIZQWEUHBSXRFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCOCC2)OC)OC

Origin of Product

United States

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